1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide
Description
The compound 1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative with a 4-fluorophenyl substituent at the pyrrolidine nitrogen (N1), a ketone group at position 5, and an amide-linked (5-(p-tolyl)isoxazol-3-yl)methyl moiety. This structure combines a fluorinated aromatic ring, an isoxazole heterocycle with a para-methylphenyl (p-tolyl) group, and a pyrrolidine scaffold. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic properties or target specificity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-14-2-4-15(5-3-14)20-11-18(25-29-20)12-24-22(28)16-10-21(27)26(13-16)19-8-6-17(23)7-9-19/h2-9,11,16H,10,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWAGRYQPKIMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.36 g/mol. The structure features a pyrrolidine core substituted with a 4-fluorophenyl group and an isoxazole moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of specific proteins involved in cancer progression. For example, compounds containing the pyrrolidine scaffold have been studied for their ability to inhibit murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53, thereby potentially enhancing p53 activity in tumor cells .
Antitumor Activity
In vitro studies have shown that derivatives of this compound can exhibit significant antitumor activity. For instance, one study reported that a related compound demonstrated moderate tumor growth inhibition in xenograft models when administered at a dose of 100 mg/kg daily for 14 days. However, the overall effectiveness was noted to be inferior compared to other tested compounds .
Enzyme Inhibition
The compound's structural components suggest potential activity against various kinases, particularly p38 mitogen-activated protein kinase (MAPK). Isoxazolones are known to inhibit p38 MAPK, which plays a crucial role in cell signaling pathways associated with inflammation and cancer . The presence of the 4-fluorophenyl group may enhance selectivity towards these targets due to hydrophobic interactions within the ATP binding site .
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- Antimicrobial Activity : A series of substituted pyrrolidines exhibited minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 62.5 µg/mL against various bacterial strains, indicating potential antimicrobial properties .
- Structural Activity Relationships (SAR) : Research has highlighted the importance of specific substitutions on the pyrrolidine ring that can significantly affect biological potency. For example, modifications that enhance lipophilicity or alter hydrogen bonding capabilities have been shown to improve binding affinity to target proteins .
- Tissue Penetration Studies : Investigations into enhancing tissue penetration for improved therapeutic efficacy have been conducted. Strategies included modifying lipophilicity and basicity of nitrogen atoms in the pyrrolidine core .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H18FNO4 |
| Molecular Weight | 355.36 g/mol |
| Antitumor Dose | 100 mg/kg (in vivo) |
| MIC Range (Antimicrobial) | 7.8 - 62.5 µg/mL |
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant growth inhibition in ovarian cancer cells (OVCAR-8) and glioblastoma cells (SNB-19), with percent growth inhibitions (PGIs) reaching up to 85% in some cases . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Notably, it has shown effectiveness against Mycobacterium smegmatis, with a maximum inhibition zone of 16 mm . This suggests potential applications in treating infections caused by resistant bacterial strains.
Study on Anticancer Activity
A study published in ACS Omega evaluated the compound's effects on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values demonstrating its potency against various tumors .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties revealed that the compound was effective against a range of pathogens, showcasing its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Nitrogen
Heterocyclic Core and Substituent Modifications
Physicochemical and Functional Implications
- Fluorine Substituents : Fluorine at the phenyl ring (e.g., 4-fluorophenyl in the target compound) enhances metabolic stability and membrane permeability due to its electronegativity and small size .
- Heterocycle Choice : Isoxazole (as in the target compound) offers hydrogen-bonding capability, whereas thiadiazole () introduces sulfur-based interactions. Thiadiazoles may improve solubility but reduce lipophilicity .
- Difluorophenyl () adds polarity and conformational rigidity .
Q & A
Q. What are the key synthetic routes for 1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-5-oxo-3-carboxamide core via cyclization of a substituted β-ketoamide intermediate. Subsequent functionalization includes:
- Nucleophilic substitution to introduce the 4-fluorophenyl group.
- Condensation reactions to attach the (5-(p-tolyl)isoxazol-3-yl)methyl moiety via carboxamide linkage. Optimization parameters include solvent polarity (e.g., DMF for high solubility), temperature control (60–80°C for cyclization), and catalysts like EDCI/HOBt for amide bond formation. Purity is verified via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl and p-tolyl groups) and pyrrolidine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS): Ensures molecular weight accuracy (e.g., [M+H]+ calculated for C₂₂H₂₁FN₃O₃: 394.15).
- HPLC: Monitors purity using a C18 column with acetonitrile/water gradients.
- X-ray Crystallography: Resolves stereochemistry if crystalline forms are obtainable .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved biological activity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs) by analyzing interactions between the fluorophenyl/isoxazole groups and hydrophobic pockets. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing fluorine atom enhances binding stability, while the p-tolyl group modulates lipophilicity (logP ~2.8) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response assays: Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
- Off-target profiling: Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions.
- Metabolic stability studies: Incubate with liver microsomes to identify degradation products that may skew activity .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Bioisosteric replacement: Swapping the isoxazole ring with a thiazole (e.g., from ) alters metabolic stability (t₁/₂ in human plasma: ~2.5 hrs vs. 4.1 hrs).
- Pro-drug strategies: Esterification of the carboxamide improves oral bioavailability (e.g., Cmax increased by 30% in rodent models).
- CYP450 inhibition assays: Fluorophenyl derivatives show reduced CYP3A4 inhibition (IC₅₀ > 50 µM) compared to chlorophenyl analogs .
Methodological Challenges
Q. What statistical approaches optimize reaction yields in large-scale synthesis?
Design of Experiments (DoE) via software like Minitab or JMP identifies critical factors (e.g., temperature, catalyst loading) using a central composite design . For example, a 3² factorial design revealed that increasing reaction time from 12 to 18 hrs improves yield from 68% to 82%, while excess reagent reduces purity .
Q. How can researchers validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA): Measures thermal stabilization of the target protein upon compound binding.
- Knockout/knockdown models: CRISPR-Cas9-mediated gene silencing confirms activity loss in target-deficient cells.
- Fluorescence polarization: Quantifies binding kinetics (e.g., Kd = 120 nM for PDE4B inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
